molecular formula C21H24N2O3 B271198 1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271198
M. Wt: 352.4 g/mol
InChI Key: AXTGXJZWVCYYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to investigate the roles of adenosine receptors in various physiological and pathological processes.

Mechanism of Action

1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. By blocking the binding of adenosine to this receptor, this compound inhibits the downstream signaling pathways that are activated by adenosine, leading to a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific tissue or organ system being studied. For example, in the cardiovascular system, this compound has been shown to increase heart rate, blood pressure, and coronary blood flow. In the central nervous system, this compound has been shown to increase wakefulness and reduce anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows researchers to specifically investigate the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for research involving 1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the role of adenosine receptors in cancer, as recent studies have suggested that adenosine signaling may play a role in tumor growth and metastasis. Another area of interest is the development of more potent and selective adenosine receptor antagonists, which may have therapeutic potential for a range of diseases and conditions.

Synthesis Methods

The synthesis of 1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions, including the condensation of 2,4-dimethylphenylhydrazine with 4-ethoxybenzaldehyde to form the corresponding hydrazone, followed by cyclization with ethyl acetoacetate to produce the pyrrolidine ring. The final step involves the amidation of the carboxylic acid group with an amine to form the carboxamide.

Scientific Research Applications

1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively used in scientific research to investigate the roles of adenosine receptors in various physiological and pathological processes. For example, it has been used to study the effects of adenosine on the cardiovascular system, including its role in regulating blood pressure, heart rate, and coronary blood flow. It has also been used to investigate the effects of adenosine on the central nervous system, including its role in regulating sleep, pain, and anxiety.

properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-4-26-18-8-6-17(7-9-18)22-21(25)16-12-20(24)23(13-16)19-10-5-14(2)11-15(19)3/h5-11,16H,4,12-13H2,1-3H3,(H,22,25)

InChI Key

AXTGXJZWVCYYFY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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